molecular formula C12H9F6N3 B2371100 1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine CAS No. 2247849-76-7

1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine

Cat. No. B2371100
CAS RN: 2247849-76-7
M. Wt: 309.215
InChI Key: RBFWATJIRVJWCJ-UHFFFAOYSA-N
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Description

The compound “1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an amine group attached to the 4-position of the pyrazole ring. Additionally, it has a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the benzyl group with the trifluoromethyl substitutions. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group might undergo reactions typical for amines, such as protonation, alkylation, or acylation. The trifluoromethyl groups could potentially undergo reactions with strong nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Synthesis and Chemistry

  • Efficient Synthesis of NMDA Receptor Antagonists : A novel reagent, bis(dialkylamino)sulfur difluoride, was used to convert benzylic alcohol into benzylic fluoride, aiding in the synthesis of 1H-pyrazolo[3,4-D]pyrimidin-4-amines, which are crucial in NMDA receptor antagonists (Bio et al., 2008).

  • Facile Synthesis of Flexible Ligands : The chemical was used to create flexible ligands like 1,3-bis(pyrazol-1-yl)propanes, contributing to advancements in ligand chemistry (Potapov et al., 2007).

  • Copper-Catalyzed Nitrene Insertion : Utilized in copper complexes for efficient nitrene insertion into aromatic and benzylic C-H bonds, significantly aiding in the amination of aromatic hydrocarbons (Ponduru et al., 2019).

  • Synthesis of Protected Guanidines : A new reagent based on 4-nitro-1-H-pyrazole was developed for the synthesis of bis(carbamate)-protected guanidines, which are important in medicinal chemistry (Yong et al., 1999).

Catalysis and Application in Reactions

  • Catalysis in Amination Reactions : A Cu(I)–N-heterocyclic carbene complex was found to be efficient in catalyzing amination reactions, producing substituted 1-(2-N-heteroaryl)-1H-pyrazoles (Xu et al., 2020).

  • Antimicrobial Activities : Novel derivatives like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, synthesized using pyrazole chemistry, showed significant antimicrobial properties (Al‐Azmi et al., 2020).

  • “On-Water” Synthesis of Novel Derivatives : A catalyst-free synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines was achieved, highlighting the versatility and eco-friendly nature of reactions involving pyrazole derivatives (Noruzian et al., 2019).

  • Coordination Chemistry with Cobalt(II) Complexes : The compound played a role in studying the coordination chemistry of N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands with Cobalt(II) complexes (Choi et al., 2015).

Miscellaneous Applications

  • Copper-Catalyzed Dehydrative Condensation : This chemical was crucial in the study of 2,4-bis(trifluoromethyl)phenylboronic acid for its role in catalyzing dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).

  • Synthesis of Pyridine-Pyrimidines and Derivatives : A novel method was developed for synthesizing pyridine-pyrimidines and their bis-derivatives using this chemical, showcasing its importance in creating complex organic molecules (Rahmani et al., 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its pharmacological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and metabolism .

properties

IUPAC Name

1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6N3/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-21-6-9(19)4-20-21/h1-4,6H,5,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWATJIRVJWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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